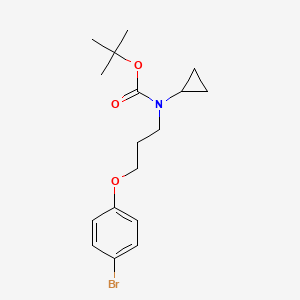

![molecular formula C13H11F3N2O3S B1412313 4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide CAS No. 1858252-06-8](/img/structure/B1412313.png)

4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

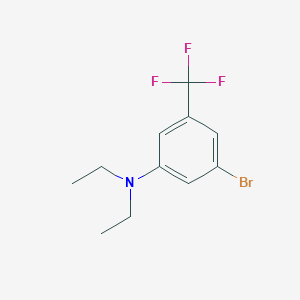

“4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide” is a chemical compound that has been used in the synthesis of fluorinated polyimides . These polyimides are known for their excellent heat resistance, chemical stability, and mechanical properties .

Synthesis Analysis

The compound has been used in the synthesis of fluorinated polyimides via a two-step imidization process with diamines and dianhydrides . A novel fluorinated diamine monomer was prepared via the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis (4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .

Molecular Structure Analysis

The molecular structure of this compound includes four rigid benzene rings and three flexible ether linkages . This structure is expected to achieve a balance in organic solubility and thermal properties .

Chemical Reactions Analysis

In the synthesis of fluorinated polyimides, the compound reacts with diamines and dianhydrides in a two-step imidization process . The resulting polymers have inherent viscosities ranging from 0.84 to 1.03 dL/g .

Physical And Chemical Properties Analysis

Fluorinated polyimides synthesized using this compound exhibit high organo-solubility in common organic solvents and mechanical properties of tensile strengths of 92–116 MPa, tensile moduli of 2.0–42.3 GPa, elongations at break of 10–36% . They also exhibit glass transition temperatures (Tgs) of 215–265°C, 10 wt % weight-loss temperatures of 525–597°C in N2 .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy in Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. The compound demonstrated useful properties as a photosensitizer in photodynamic therapy, particularly for cancer treatment, due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield, important for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization of New Compounds : Chen, Xie, Jin, and Su (2008) reported the synthesis of various 2-amino ethers, including 4-methyl-N-(2-phenoxy-2-phenylethyl) benzenesulfonamide, using Scandium(III) triflate-catalyzed ring opening of aziridines with phenol derivatives. This process achieved high regioselectivity and yields under solvent-free conditions (Chen, Xie, Jin, & Su, 2008).

Carbonic Anhydrase Inhibitors : A 2005 study by Garaj et al. described aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties as effective inhibitors of carbonic anhydrase isozymes, crucial for various physiological functions. These compounds inhibited the isozymes with nanomolar inhibition constants, revealing a straightforward structure-activity relationship within this class of inhibitors (Garaj et al., 2005).

Synthesis of High-Affinity Inhibitors : The synthesis and characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase were described by Röver et al. (1997). These inhibitors showed potential in vitro and could be significant in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Development of Novel Nonsteroidal Progesterone Receptor Antagonists : Yamada et al. (2016) reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as a new class of nonsteroidal progesterone receptor antagonists, with potential applications in treating various diseases like uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders (Yamada et al., 2016).

Photophysicochemical Properties for Photocatalytic Applications : Öncül, Öztürk, and Pişkin (2021) synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. Their study explored the compound's photophysical and photochemical properties, demonstrating its potential for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3S/c14-13(15,16)11-7-8(17)1-6-12(11)21-9-2-4-10(5-3-9)22(18,19)20/h1-7H,17H2,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYZEQOLPICLDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.